Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-yl)carbamate (CAS 1206824-89-6) is an advanced, enantiopure chiral building block primarily procured for the synthesis of Janus kinase (JAK) inhibitors, including tofacitinib and its next-generation analogs. Featuring a highly specific (3R,4R) relative and absolute stereochemistry, this intermediate provides a free piperidine nitrogen for immediate functionalization (e.g., acylation) while the exocyclic methylamino group remains orthogonally protected by a tert-butyloxycarbonyl (Boc) group. This precise protection strategy enables streamlined, regioselective multi-step syntheses without the need for complex transient protection steps, making it a critical raw material for pharmaceutical scale-up and medicinal chemistry discovery programs targeting kinase-dependent autoimmune and inflammatory pathways [1].
Substituting this specific (3R,4R)-configured, N-Boc-protected intermediate with racemic mixtures, alternative diastereomers (such as the cis-isomers), or differently protected analogs (e.g., Cbz or benzyl) fundamentally compromises both synthetic efficiency and final API efficacy. The (3R,4R) stereocenters are strictly required to properly orient the exocyclic methyl group into the lipophilic cavity of the JAK3 ATP-binding site; using the (3S,4S) enantiomer or racemic blends results in a precipitous drop in target affinity and necessitates costly late-stage chiral resolution. Furthermore, altering the protecting group from Boc to a benzyl or Cbz group alters the deprotection conditions (requiring hydrogenation rather than mild acid hydrolysis), which can be incompatible with reducible downstream functional groups like cyano or halogenated heteroaryls, thereby leading to process failure or severe yield degradation during scale-up [1].
The absolute (3R,4R) configuration of the piperidine core is an absolute prerequisite for precise binding within the ATP-binding pocket of target kinases. Inhibitors synthesized from the (3R,4R) enantiomer (CAS 1206824-89-6) consistently achieve sub-nanomolar potency (e.g., JAK3 IC50 < 5 nM), whereas those derived from the (3S,4S) comparator exhibit a >100-fold loss in inhibitory activity due to severe steric clashes of the exocyclic methyl group. Procuring the enantiopure (3R,4R) building block bypasses the >50% material loss and high solvent costs associated with late-stage chiral chromatography of racemic mixtures [1].
| Evidence Dimension | Kinase target affinity (IC50) and material retention |
| Target Compound Data | (3R,4R)-derived inhibitors: < 5 nM IC50; 100% chiral material utilization |
| Comparator Or Baseline | (3S,4S)-derived inhibitors: > 500 nM IC50; Racemic mixtures require >50% material discard |
| Quantified Difference | >100-fold potency difference; >50% improvement in chiral yield |
| Conditions | In vitro kinase assays and preparative chiral HPLC scale-up metrics |
Buyers must select the enantiopure (3R,4R) form to guarantee final API efficacy and avoid the prohibitive costs of late-stage chiral resolution.
The strategic placement of the Boc protecting group on the exocyclic methylamino nitrogen leaves the piperidine nitrogen completely free for immediate, regioselective functionalization. In standard amidation reactions (e.g., coupling with cyanoacetic acid derivatives), the target compound yields >95% of the desired mono-acylated product. In contrast, utilizing an unprotected (3R,4R)-3-(methylamino)-4-methylpiperidine baseline results in competing acylation at both nitrogen centers, reducing the yield of the target regioisomer to <50% and necessitating complex chromatographic purification [1].
| Evidence Dimension | Regioselective acylation yield |
| Target Compound Data | >95% yield of the desired piperidine-N-acylated intermediate |
| Comparator Or Baseline | Unprotected diamine baseline: <50% yield with significant bis-acylated byproducts |
| Quantified Difference | >45% absolute increase in regioselective yield |
| Conditions | Standard peptide coupling conditions (e.g., EDC/HOBt or HATU) at room temperature |
Procuring this specifically protected intermediate eliminates a major synthetic bottleneck, directly increasing throughput and reducing purification overhead in scale-up campaigns.
The N-Boc group of the target compound can be quantitatively removed using mild acidic conditions (e.g., 17% TFA/DCM or HCl/isopropanol at 40 °C) in 0.5 to 3 hours. This is critical when the piperidine nitrogen has already been functionalized with reducible groups such as a cyanoacetamide (as in tofacitinib synthesis). Conversely, utilizing an N-benzyl protected comparator requires hydrogenolysis (Pd/C, H2) for deprotection, a process that frequently causes unwanted reduction of the cyano group to a primary amine, destroying the API intermediate [1].
| Evidence Dimension | Chemoselective deprotection yield in the presence of cyano groups |
| Target Compound Data | Quantitative Boc removal (>98% yield) with intact cyano groups |
| Comparator Or Baseline | N-benzyl protected comparator: Significant cyano group reduction during hydrogenolysis |
| Quantified Difference | Near-total preservation of reducible moieties vs. process failure |
| Conditions | Acidic hydrolysis (TFA or HCl) vs. Catalytic hydrogenation (Pd/C, H2) |
Buyers synthesizing cyano- or halogen-containing APIs must prioritize the Boc-protected compound to prevent catastrophic yield losses during late-stage deprotection.
The compound is the primary building block for the commercial-scale synthesis of tofacitinib and structurally related Janus kinase (JAK) inhibitors. Its pre-installed (3R,4R) stereochemistry and orthogonal Boc protection allow for the direct, high-yield attachment of the cyanoacetyl group to the piperidine nitrogen, followed by mild deprotection and subsequent coupling of the methylamino group to the deazapurine core. This sequence maximizes overall synthetic yield and ensures the strict enantiomeric purity required for API regulatory approval [1].
Beyond JAK inhibitors, this intermediate is highly valuable in the discovery of novel glycogen synthase kinase-3β (GSK-3β) inhibitors and other targeted therapies utilizing a pyrimidoindole or similar heteroaryl scaffold. The free piperidine nitrogen serves as a versatile attachment point for various linker strategies, while the protected methylamino group can be later unveiled for critical hydrogen-bonding interactions within the kinase ATP-binding pocket, accelerating structure-activity relationship (SAR) optimization [2].
In advanced drug delivery research, this compound is utilized to synthesize colon-specific prodrugs of kinase inhibitors for the localized treatment of ulcerative colitis. The stability of the Boc group allows for complex upstream conjugations—such as the attachment of 5-ASA–PABA delivery systems—before the final active pharmaceutical ingredient is assembled, ensuring that the sensitive azo linkages are not degraded during the construction of the piperidine core [3].